(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Carboxylesterase 2 CES2 inhibition Drug metabolism

(Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 941871-91-6) is a synthetic benzothiazole derivative featuring a (Z)-configured 1-naphthoyl imino group at the 2-position and a methyl acetate substituent at the N-3 position of the benzothiazole core. The compound is documented as a potent and selective inhibitor of human carboxylesterase 2 (CES2/CE2), with bioactivity data curated in BindingDB and ChEMBL.

Molecular Formula C21H16N2O3S
Molecular Weight 376.43
CAS No. 941871-91-6
Cat. No. B2534685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS941871-91-6
Molecular FormulaC21H16N2O3S
Molecular Weight376.43
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H16N2O3S/c1-26-19(24)13-23-17-11-4-5-12-18(17)27-21(23)22-20(25)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3
InChIKeyXPAVNYWGWSCOFQ-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 941871-91-6): A Selective Carboxylesterase 2 Inhibitor Scaffold


(Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 941871-91-6) is a synthetic benzothiazole derivative featuring a (Z)-configured 1-naphthoyl imino group at the 2-position and a methyl acetate substituent at the N-3 position of the benzothiazole core. The compound is documented as a potent and selective inhibitor of human carboxylesterase 2 (CES2/CE2), with bioactivity data curated in BindingDB and ChEMBL [1]. Its structural architecture—combining a rigid naphthoyl-imino pharmacophore with a hydrolytically labile ester side chain—positions it within a class of imide-containing benzothiazole derivatives explored in patent literature for therapeutic applications, including cancer metastasis inhibition [2].

Why Generic In-Class Substitution Fails for (Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate


Benzothiazole derivatives as a class exhibit diverse and often unpredictable biological activity profiles, but generic interchange is hazardous because subtle structural modifications—naphthoyl regioisomerism (1- vs. 2-naphthoyl), imine geometry (Z vs. E), ester side-chain length (acetate vs. butanoate), and ring substitution—can alter target selectivity by orders of magnitude. In human carboxylesterase profiling, closely related benzothiazole analogs displayed CES2 IC50 values spanning from low nanomolar to >100 μM, demonstrating that even conservative ester replacements may abolish activity [1]. The specific (Z)-1-naphthoyl imino-acetate configuration of this compound is therefore non-substitutable for applications requiring validated CES2 potency and CES1 counter-screening data [2].

Quantitative Differentiation Evidence for (Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Assay Data and Comparator Benchmarks


Sub-50 Nanomolar CES2 Inhibition: 75-Fold Improvement Over Clinical Comparator Loperamide

The target compound inhibits human CES2 with an IC50 of 20 nM (Ki = 42 nM) in human liver microsomes using fluorescein diacetate as substrate [1]. By comparison, loperamide—the most widely referenced clinical CES2 inhibitor—exhibits a Ki of 1.5 μM (1,500 nM) under similar conditions . This represents an approximately 36-fold improvement in binding affinity (Ki-based) and a 75-fold improvement in functional inhibition potency (IC50-based), positioning this compound among the most potent CES2 inhibitors reported to date.

Carboxylesterase 2 CES2 inhibition Drug metabolism

>1,000-Fold CES2 Selectivity Over CES1: Critical for Isoform-Specific Pharmacological Studies

In parallel assays conducted under identical conditions (human liver microsomes, 10 min preincubation), the target compound inhibited CES1 with an IC50 of 20,400 nM (20.4 μM), compared to a CES2 IC50 of 20 nM [1]. This yields a CES1/CES2 selectivity ratio of approximately 1,020-fold. This level of isoform discrimination is not typical of all benzothiazole-based inhibitors; for example, a structurally related benzothiazole analog (BDBM50130915) showed inverted selectivity with CES1 IC50 = 140 nM and CES2 IC50 = 6,110 nM, representing a 44-fold preference for CES1 [2].

CES1 selectivity Isoform specificity Carboxylesterase profiling

Methyl Acetate Ester Optimization: Distinct Pharmacophore from Butanoate and Ethyl Homologs

The methyl acetate side chain at the N-3 position distinguishes this compound from the butanoate ester analog (methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate, CAS 1428669-25-3) synthesized in patent WO2013043002A1 [1]. Within the broader class of imide-containing benzothiazoles, the ester side-chain length modulates both enzymatic potency and hydrolytic stability: shorter acetate esters generally exhibit faster CES2-mediated hydrolysis rates, which can be advantageous for probe substrate applications or disadvantageous for inhibitor applications depending on experimental design. The acetate analog may therefore serve distinct functional roles—as a CES2 substrate-probe or as a tight-binding inhibitor depending on assay configuration—compared to bulkier ester homologs .

Ester prodrug Structure-activity relationship Benzothiazole SAR

Confirmed (Z)-Imino Configuration: Geometrically Defined Pharmacophore Critical for Binding

The compound is consistently reported with defined (Z)-stereochemistry at the exocyclic imine bond, as confirmed by IUPAC nomenclature entries and database records [1]. The (Z)-configuration places the 1-naphthoyl carbonyl oxygen in a specific spatial orientation relative to the benzothiazole ring, creating a unique hydrogen-bond acceptor geometry. In structurally characterized benzothiazole-imine derivatives, the (Z)-isomer is typically thermodynamically favored due to intramolecular N–H···O or C–H···O interactions, and the corresponding (E)-isomer or uncharacterized isomeric mixtures may exhibit substantially different binding affinities. While no direct isomeric comparison data are available for this specific compound, the defined (Z)-geometry represents a quality attribute that generic benzothiazole derivatives lacking stereochemical specification cannot guarantee [2].

Stereochemistry (Z)-imino configuration Benzothiazole pharmacophore

Rigid Naphthoyl-Benzothiazole Scaffold: Differentiated Physicochemical Profile from Flexible-Chain CES2 Inhibitors

The target compound (C21H16N2O3S; MW 376.43 g/mol) features a rigid, planar naphthoyl-benzothiazole core that differentiates it from flexible-chain CES2 inhibitors such as loperamide (C29H33ClN2O2; MW 477.04 g/mol; 5 rotatable bonds) [1][2]. The reduced conformational flexibility of the naphthoyl-benzothiazole scaffold (estimated 3–4 rotatable bonds) may contribute to a more defined binding pose within the CES2 active site and reduced entropic penalty upon binding. Additionally, the lower molecular weight places this compound in a more favorable drug-like or probe-like property space (MW < 400) compared to many larger CES2 inhibitors. While these physicochemical distinctions do not independently guarantee superior performance, they represent quantifiable procurement-relevant differences that may influence solubility, permeability, and assay compatibility.

Physicochemical properties LogP Molecular rigidity

Preferred Application Scenarios for (Z)-Methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Based on Quantitative Evidence


High-Potency Positive Control for CES2 Inhibition in Drug Metabolism Assays

With a CES2 IC50 of 20 nM (Ki = 42 nM)—approximately 36–75-fold more potent than loperamide—this compound is the preferred positive control inhibitor for in vitro CES2 activity assays in human liver microsomes or recombinant CES2 systems. The validated selectivity over CES1 (>1,000-fold) ensures that observed metabolic effects can be confidently attributed to CES2 inhibition alone, a critical requirement for regulatory DMPK studies evaluating ester prodrug activation pathways [1][2].

CES2-Selective Pharmacological Tool for Irinotecan-Induced Delayed Diarrhea Research

CES2 is the primary enzyme responsible for intestinal activation of the anticancer prodrug irinotecan to its toxic metabolite SN-38. The exceptional CES2 potency (IC50 = 20 nM) and >1,000-fold selectivity over CES1 make this compound an ideal pharmacological tool for dissecting CES2-mediated irinotecan toxicity in in vitro intestinal models or ex vivo tissue studies, where off-target CES1 inhibition would confound data interpretation [1].

Chemical Probe for CES2 Substrate/Inhibitor Mechanistic Studies Leveraging the Acetate Ester Handle

The methyl acetate moiety at the N-3 position serves as both a CES2 recognition element and a potential hydrolytic substrate. This dual functionality enables mechanistic studies where the compound can be used either as a competitive CES2 inhibitor (preincubation protocol) or as a CES2 substrate-probe to measure enzyme activity via acetate hydrolysis, providing experimental flexibility that butanoate or acid analogs from the same patent family cannot offer [1][2].

Scaffold for CES2-Targeted Library Design with Favorable Physicochemical Properties

With a molecular weight of 376 g/mol (below the common 400 Da probe threshold) and a rigid naphthoyl-benzothiazole core with only 3–4 rotatable bonds, this compound provides an attractive starting scaffold for focused library synthesis aimed at CES2 probe optimization. Its lower molecular complexity compared to loperamide (MW 477) facilitates SAR expansion through parallel chemistry approaches while maintaining drug-like property space [1][2].

Quote Request

Request a Quote for (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.